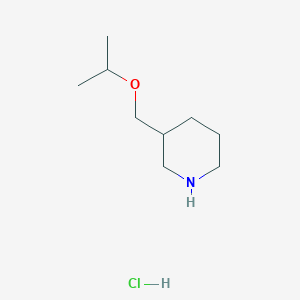

3-(Isopropoxymethyl)piperidine hydrochloride

描述

属性

IUPAC Name |

3-(propan-2-yloxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKUUZUMRIFHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods Analysis

Starting Materials and General Strategies

The synthesis generally starts from:

- 3-hydroxypiperidine or its protected derivatives.

- 3-amino piperidine hydrochloride.

- Halogenated precursors such as 5-halo-2-hydroxypentylamine salts for ring closure.

- Isopropyl alcohol or isopropyl halides for introducing the isopropoxy group.

Two main strategic approaches emerge:

- Functional group transformation on pre-formed piperidine rings , where hydroxyl or amino groups at the 3-position are modified to isopropoxymethyl.

- Ring closure (cyclization) of linear precursors bearing appropriate functional groups to form the piperidine ring with desired substitution.

Detailed Synthetic Routes

Route A: From 3-Hydroxypiperidine via Alkylation

Preparation of 3-hydroxypiperidine

- Synthesized by cyclization of 5-halo-2-hydroxypentylamine hydrohalide in aqueous medium using inorganic bases at low temperatures (10–15°C) to control reaction selectivity and yield.

- This method avoids expensive catalysts and uses readily available raw materials, suitable for industrial scale.

- The reaction proceeds via intramolecular nucleophilic substitution forming the piperidine ring with a hydroxyl at the 3-position.

Conversion of 3-hydroxypiperidine to 3-(Isopropoxymethyl)piperidine

- The hydroxyl group at the 3-position is activated, often by conversion to a good leaving group (e.g., tosylate or mesylate).

- Subsequent nucleophilic substitution with isopropoxide ion (generated from isopropyl alcohol and a base such as sodium hydride or potassium tert-butoxide) introduces the isopropoxymethyl group.

- The reaction conditions are controlled to avoid elimination or side reactions.

Formation of Hydrochloride Salt

- The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.

- The salt is isolated by filtration, washed, and dried to obtain the pure 3-(Isopropoxymethyl)piperidine hydrochloride.

Route B: From (R)-3-Amino Piperidine Hydrochloride via Protection and Alkylation

Synthesis of (R)-3-amino piperidine hydrochloride

- Multiple synthetic routes exist, including starting from D-glutamic acid or ethyl nipecotate.

- For example, D-glutamic acid undergoes esterification, Boc protection, reduction, hydroxyl activation, cyclization, and Boc deprotection steps to yield (R)-3-amino piperidine dihydrochloride with high purity and yield.

- This route is industrially viable due to its short synthetic sequence and low cost.

-

- The amino group is protected (e.g., Boc or Cbz protection) to prevent side reactions during alkylation.

Introduction of Isopropoxymethyl Group

- The 3-position amino group is converted to a suitable intermediate (e.g., via reductive alkylation or nucleophilic substitution) to introduce the isopropoxymethyl substituent.

- This may involve reaction with isopropyl halides or isopropyl alcohol derivatives under basic or catalytic conditions.

Deprotection and Salt Formation

- Removal of the protecting group under acidic or catalytic hydrogenation conditions.

- Formation of the hydrochloride salt by acidification.

Reaction Conditions and Optimization

Yield and Purity

- Yields for intermediate steps such as cyclization and protection typically exceed 90% under optimized conditions.

- Final yields for this compound are reported in the range of 70–85%, depending on the route and purification methods.

- Purity levels above 95% are achievable using recrystallization and chromatographic techniques.

Summary Table of Preparation Routes

| Route | Starting Material | Key Steps | Advantages | Industrial Viability |

|---|---|---|---|---|

| A | 5-Halo-2-hydroxypentylamine salt | Cyclization → Hydroxyl activation → Isopropoxylation → Salt formation | Mild conditions, low cost, simple | High |

| B | D-Glutamic acid or ethyl nipecotate | Protection → Reduction → Cyclization → Alkylation → Deprotection → Salt formation | Stereoselective, high purity | Moderate to high |

Research Findings and Industrial Considerations

- The cyclization of 5-halo-2-hydroxypentylamine salts is a robust and scalable method that avoids expensive catalysts and harsh reagents, making it suitable for large-scale synthesis.

- The use of D-glutamic acid as a chiral starting material allows for enantioselective synthesis of (R)-3-amino piperidine intermediates, which can be further functionalized.

- Alkylation with isopropoxide requires careful control of reaction conditions to prevent elimination or over-alkylation.

- The hydrochloride salt form enhances compound stability and facilitates handling and formulation.

化学反应分析

Types of Reactions

3-(Isopropoxymethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

3-(Isopropoxymethyl)piperidine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 3-(Isopropoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3-(Isopropoxymethyl)piperidine hydrochloride with structurally related piperidine hydrochloride derivatives, focusing on molecular properties, substituents, and biological activities:

Notes:

- Pitolisant (BF2.649) : Exhibits high selectivity for histamine H3 receptors, with demonstrated efficacy in reducing locomotor hyperactivity and enhancing cognition. Its chlorophenyl and propoxy groups contribute to lipophilicity and brain penetration .

- Halogenated Derivatives: Compounds like 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl (MW 298.25) incorporate halogen atoms, which often enhance binding affinity to hydrophobic receptor pockets .

Research Findings and Pharmacological Insights

Structural Impact on Bioactivity: Substituents like chlorophenyl (in pitolisant) or trifluoromethyl (e.g., 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl, MW 293.70) significantly influence receptor binding and metabolic stability .

Synthetic Routes :

- Piperidine hydrochlorides are often synthesized via reductive amination, nucleophilic substitution, or Grignard reactions. For example, 1-benzyl-3-piperidone HCl is prepared via Swern oxidation and sodium borohydride reduction .

Pitolisant’s success underscores the importance of optimizing substituents for target specificity and pharmacokinetics .

生物活性

3-(Isopropoxymethyl)piperidine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an isopropoxy group. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₈ClN

- Molecular Weight : 165.69 g/mol

The structural features contribute to its interactions with various biological targets, influencing its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. Notably, it has shown significant cytotoxic effects in human leukemia cell lines at specific concentrations.

2. Anti-inflammatory Effects

The compound has been found to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains, including resistant strains like Staphylococcus aureus. Studies have shown a dose-dependent inhibition of bacterial growth, indicating its potential for use in infection treatment.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes, particularly oxidoreductases, modulating their activity and influencing biochemical pathways.

- Cell Signaling Modulation : It affects key signaling molecules such as kinases and phosphatases, which are essential for cellular communication and metabolic processes.

- Gene Expression Alteration : The compound can alter gene expression related to metabolic processes, significantly impacting cellular metabolism.

Table 1: Summary of Biological Activities

Detailed Research Insights

- Anticancer Mechanism : In vitro experiments revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. For instance, one study reported a significant reduction in cell viability at concentrations above 10 µM in leukemia cell lines.

- Anti-inflammatory Studies : The inhibition of NF-kB was confirmed through assays measuring cytokine levels in treated cells. A notable decrease in TNF-alpha and IL-6 was observed, supporting the compound's role in modulating inflammatory responses.

- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant Staphylococcus aureus strains, suggesting its potential application in treating antibiotic-resistant infections.

常见问题

Q. What are the critical safety precautions for handling 3-(Isopropoxymethyl)piperidine hydrochloride in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Use PPE including nitrile gloves, ANSI-approved safety goggles, and lab coats. Avoid skin/eye contact and inhalation of dust/aerosols .

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area. Separate from oxidizers and incompatible materials (e.g., strong acids/bases) .

- Spill Management: Isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste as hazardous chemical residue .

Q. How should researchers interpret GHS hazard classifications for this compound?

Methodological Answer:

Q. What are the recommended waste disposal protocols for this compound?

Methodological Answer:

- Segregation: Separate waste from organic solvents or aqueous solutions.

- Neutralization: For acidic/basic residues, neutralize to pH 6–8 before disposal.

- Documentation: Label containers with CAS number and hazards. Use licensed waste management services for incineration or chemical treatment .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Reaction Design: Use a two-step process:

- Yield Improvement: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range from 65–80% .

Q. What analytical methods are suitable for purity assessment and impurity profiling?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water), UV detection at 254 nm. Compare retention times with USP reference standards .

- NMR: Confirm structural integrity via H NMR (DMSO-d6): δ 1.2–1.4 (isopropyl CH3), 2.8–3.2 (piperidine CH2), 3.5–3.7 (OCH2) .

- Mass Spectrometry: ESI-MS (positive mode) for molecular ion [M+H] at m/z 204.1 (free base) or 240.5 (HCl salt) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Experimental Controls:

- Data Triangulation: Cross-reference IC50 values from enzymatic assays (e.g., kinase inhibition) with in silico docking simulations (AutoDock Vina) .

Q. What strategies mitigate instability during long-term storage or experimental use?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。